五臭化フェニルアクリレート

説明

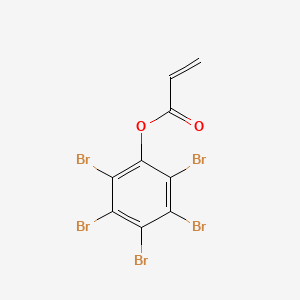

Pentabromophenyl acrylate is a useful research compound. Its molecular formula is C9H3Br5O2 and its molecular weight is 542.6 g/mol. The purity is usually 95%.

The exact mass of the compound Pentabromophenyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentabromophenyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentabromophenyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光学導波路

五臭化フェニルアクリレートは、光学導波路用の高屈折率ポリマーの製造に用いられます 。これらのポリマーは、長距離にわたって光の信号を最小限の損失で導く光ファイバーの開発に不可欠です。高屈折率により、効率的な光伝送が可能となり、これは高速データ通信ネットワークにとって極めて重要です。

生体医用アプリケーション

五臭化フェニルアクリレートを含むアクリレートは、さまざまな生体医用アプリケーションで使用されていることが知られています。 生体適合性と望ましい機械的特性により、骨セメントやコンタクトレンズの製剤に使用できます 。

歯科

歯科では、アクリレートポリマーは、歯科用義歯や詰め物によく使用されます。 この素材の耐久性と成形が容易なことから、正確で長持ちする歯科修理や強化に適しています 。

コーティングと接着剤

五臭化フェニルアクリレートは、性能特性が向上したコーティングと接着剤を製造するために使用できます。 ポリマーは、優れた接着性、環境要因に対する耐性、耐久性を備えており、工業用および消費者向けアプリケーションに適しています 。

繊維産業

繊維産業は、難燃性繊維の製造における五臭化フェニルアクリレートの使用から恩恵を受けています。 これらの繊維は、火災の危険性のある業界での保護服に不可欠であり、労働者の安全を確保します 。

塗料

五臭化フェニルアクリレートは、塗料に配合することで、難燃性を向上させることができます。 これは、追加の火災対策が必要な建築材料にとって特に重要です 。

化粧品用途

アクリレートは化粧品にも含まれています。 五臭化フェニルアクリレートは、マニキュアや人工爪製品に使用でき、耐久性のある光沢のある仕上がりを実現する可能性があります 。

特性

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKVYNMMVYEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52660-83-0 | |

| Record name | 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52660-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20392732 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52660-82-9 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromophenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the reactivity characteristics of Pentabromophenyl Acrylate in copolymerization reactions?

A1: Research indicates that Pentabromophenyl Acrylate exhibits a high reactivity ratio in copolymerization reactions with monomers like acrylonitrile and styrene. [, , ] This means it tends to react with itself more readily than with the comonomer. Studies have shown that its reactivity is higher than 2,3-Dibromopropyl Acrylate and 2,4,6-Tribromophenyl Acrylate in similar reactions. [, ] This high reactivity influences the copolymer composition and potentially impacts the final material properties.

Q2: Can you elaborate on the relationship between monomer feed composition and the final terpolymer composition when Pentabromophenyl Acrylate is involved?

A2: Studies on the terpolymerization of Acrylonitrile, Styrene, and Pentabromophenyl Acrylate in Dimethylformamide solution revealed a predictable relationship between monomer feed composition and the final terpolymer composition. [] The experimental data aligned well with calculations based on the Alfrey-Goldfinger equation, demonstrating the applicability of this model in predicting terpolymerization behavior. Triangular coordinate graphs effectively represent the correlation between monomer feed and terpolymer compositions, aiding in understanding the influence of varying monomer ratios.

Q3: Does the presence of Pentabromophenyl Acrylate create unique compositional points in terpolymerization reactions?

A3: While no true ternary azeotropic composition point was identified in the Acrylonitrile-Styrene-Pentabromophenyl Acrylate system, a "pseudoazeotropic" region was observed. [] This finding suggests a specific range of monomer feed compositions where the terpolymer composition remains relatively constant despite variations in conversion. This information is crucial for controlling and tailoring the final terpolymer properties for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。